Astrazon Orange G
Overview
Description
Synthesis Analysis
The synthesis of Astrazon Orange G and related dyes involves cyclization reactions and the use of polyphosphoric acid as a reagent. Research into the preparation of polymethine dyes related to Astrazon Orange R, which shares similarities with Astrazon Orange G, indicates that the cyclization of substituted acetophenone methylphenylhydrazones to indoles is a key step in the synthesis process. This method produces N-methyl-2-phenylindoles, which are precursors to various polymethine dyes (Gale, Lin, & Wilshire, 1976).
Molecular Structure Analysis
The molecular structure of Astrazon Orange G has been studied through joint spectroscopic and theoretical investigations, highlighting the importance of solvent viscosity in the relaxation of excited states. Such studies reveal insights into the photophysics of the dye, including isomerization processes that are crucial for understanding its behavior under different conditions (Ley et al., 2015).
Chemical Reactions and Properties
Research on the photofading rate of Astrazon Orange G in the presence of ultraviolet absorbers has shed light on its stability and reactivity under light exposure. It has been found that polymers with certain ultraviolet absorption groups can significantly affect the photofading rate of Astrazon Orange G, illustrating the complex interplay between the dye and its environment, which influences its stability and usability (Suzuki, Tanada, & Ishii, 1980).
Physical Properties Analysis
The physical properties of Astrazon Orange G, such as its photodegradation performance, are crucial for its application in various fields. Studies have shown that certain modifications, like the use of photocatalysts, can enhance the degradation of dyes like Astrazon Orange G under visible light, offering insights into improving its environmental compatibility (Xu, Han, & Dong, 2013).
Chemical Properties Analysis
Understanding the chemical properties of Astrazon Orange G involves examining its interactions with various substances and its behavior under different conditions. For instance, the degradation pathways of Astrazon Orange G have been explored through mass spectrometry to understand its stability and potential environmental impact. These studies reveal the common fragmentation pathways of the dye, crucial for its analysis and application in industries (Li-ying, 2013).
Scientific Research Applications
Extraction Techniques in Food Analysis
A study by Zhu et al. (2017) developed an ultrasonic-assisted extraction method using choline chloride/hydrogen bond donor (ChCl/HBD) deep eutectic solvents for extracting Astrazon Orange G (AOG) in food samples. The study optimized parameters like extraction time, sample/solvent ratio, and temperature, establishing the potential of these solvents in extracting AOG from foods (Zhu et al., 2017).
Photophysics and Material Science
A 2015 study focused on the cationic cyanine dye Astrazon Orange-R, related to Astrazon Orange G, exploring its photophysical properties through spectroscopic and theoretical investigation. The research highlighted how solvent viscosity affects the relaxation of excited states of the dye, contributing to understanding its photophysics (Ley et al., 2015).
Photofading and Ultraviolet Absorbers
In 1980, Suzuki et al. researched the photofading rate of Astrazon Orange G in the presence of polymers with ultraviolet absorption groups. This study provided insights into how certain ultraviolet absorbers affect the photofading rate of AOG, offering valuable information for materials science and dye chemistry (Suzuki et al., 1980).
Environmental Impact and Waste Water Treatment
Falil et al. (2016) investigated the use of Moroccan phosphate rock as an adsorbent for AOG in wastewater treatment. The study characterized the rock and examined its kinetics and adsorption isotherms, showing high dye removal yield, which underscores the environmental applications of AOG removal from wastewater (Falil et al., 2016).
Interaction with Synthetic Phyllosilicate
Ley et al. (2017) studied the interaction of Astrazon Orange R with synthetic phyllosilicate Laponite, forming hybrid materials. This interaction modified the photophysical properties of the dye, preventing ultrafast isomerization and creating long-lived emissive clay-dye hybrid complexes, relevant for developing photoinitiating systems in polymer materials (Ley et al., 2017).
Analysis in Foodstuffs
A study by Wang Jing (2011) applied HPLC to determine Astrazon Orange G along with other dyestuffs in foodstuffs. The research provided a methodological framework for detecting AOG in food products, contributing to food safety and regulatory compliance (Wang Jing, 2011).
Photopolymerization in Material Science
Ley et al. (2016) showed the relationship between the photopolymerization efficiency and the isomerization process of Astrazon Orange dyes in the excited states. The study’s findings have implications for photopolymerization processes in material science, emphasizing the dye's role in these reactions (Ley et al., 2016).
Safety And Hazards
Astrazon Orange G is harmful in contact with skin and if inhaled. It causes skin irritation and serious eye irritation. Therefore, it’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLUNRKXJYKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Astrazon Orange G | |
CAS RN |
3056-93-7 | |
Record name | C.I. Basic Orange 21 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3056-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Orange 21 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-ylidene)ethylidene]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,3-trimethyl-2-[(2-methyl-3H-indol-3-ylidene)ethylidene]indoline monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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